Clorhidrato de bicifadina

Descripción general

Descripción

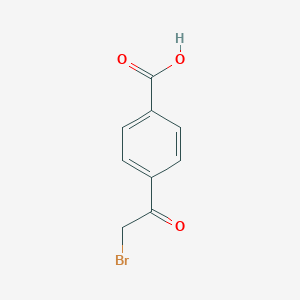

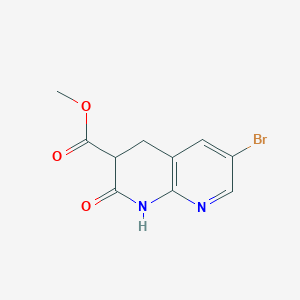

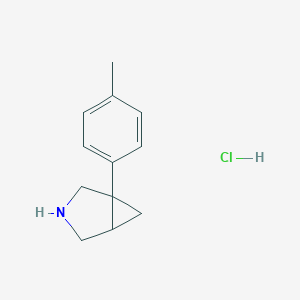

Bicifadine Hidrocloruro, también conocido como 1-(4-metilfenil)-3-azabiciclo[3.1.0]hexano hidrocloruro, es un compuesto analgésico no opioide. Funciona como un inhibidor de los transportadores de norepinefrina y serotonina y también actúa como un antagonista de NMDA . Descubierto inicialmente en American Cyanamid, fue posteriormente licenciado a DOV Pharmaceutical para su posterior desarrollo .

Aplicaciones Científicas De Investigación

Bicifadine Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la inhibición de la recaptación de norepinefrina y serotonina.

Biología: La investigación se centra en sus efectos sobre los sistemas de neurotransmisores y las posibles aplicaciones terapéuticas.

Mecanismo De Acción

Bicifadine Hidrocloruro ejerce sus efectos inhibiendo las proteínas de transporte que terminan las acciones fisiológicas de la norepinefrina y la serotonina. Esta mejora y prolongación de las acciones de los neurotransmisores dan como resultado sus propiedades analgésicas . Además, actúa como un antagonista de NMDA, contribuyendo aún más a sus efectos analgésicos .

Compuestos Similares:

Duloxetina: Otro inhibidor de la recaptación de serotonina-norepinefrina utilizado para el manejo del dolor.

Venlafaxina: Similar en su mecanismo de acción, pero utilizado principalmente como antidepresivo.

Milnaciprán: Se utiliza para la fibromialgia y tiene un perfil farmacológico similar.

Unicidad: Bicifadine Hidrocloruro es único debido a su amplia inhibición del transportador de monoaminas, afectando los transportadores de norepinefrina, serotonina y dopamina . Esto lo convierte en un “inhibidor triple de la recaptación”, lo que proporciona una ventaja distinta en el tratamiento de varios tipos de dolor sin los efectos secundarios asociados con los opioides .

Análisis Bioquímico

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows Bicifadine Hydrochloride to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of Bicifadine Hydrochloride is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of Bicifadine Hydrochloride primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows Bicifadine Hydrochloride to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that Bicifadine Hydrochloride is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of Bicifadine Hydrochloride vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of Bicifadine Hydrochloride in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that Bicifadine Hydrochloride is well absorbed in all species tested

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Bicifadine Hidrocloruro se puede sintetizar a partir de 3-Azabiciclo[3.1.0]hexano, 1-(4-metilfenil)-, (1R,5S)-. Uno de los métodos implica la reacción de la sal de HCl con cloruro de tionilo en acetato de etilo a bajas temperaturas, seguido de la adición de hidróxido de amonio . El producto resultante se cristaliza luego a partir de acetato de etilo y ácido clorhídrico en alcohol isopropílico para producir Bicifadine Hidrocloruro con alta pureza .

Métodos de Producción Industrial: La producción industrial de Bicifadine Hidrocloruro implica rutas sintéticas similares pero a mayor escala. El proceso incluye el uso de grandes reactores para las reacciones iniciales y los pasos de cristalización, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Bicifadine Hidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, afectando su actividad y solubilidad.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas .

Comparación Con Compuestos Similares

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

Propiedades

IUPAC Name |

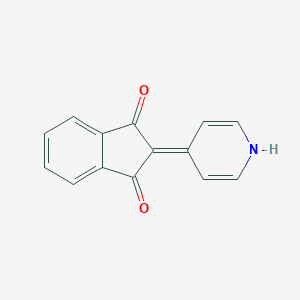

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)